N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl and oxo groups, and an ethyl chain linked to a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide typically involves multiple steps. One common route starts with the preparation of the quinoline core. This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. The resulting quinoline intermediate is then subjected to alkylation with an ethyl halide to introduce the ethyl chain.
Subsequently, the dimethyl and oxo groups are introduced through selective oxidation and methylation reactions. The final step involves the coupling of the quinoline derivative with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts to enhance reaction rates and yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ethyl chain and methylbutanamide moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohols. Substitution reactions can result in a variety of modified quinoline compounds with different alkyl or aryl groups.
Scientific Research Applications
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme acetylcholinesterase by binding to its active site. This prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration and prolonged signaling in nerve cells.
Comparison with Similar Compounds
Similar Compounds
2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal: This compound shares structural similarities with the quinoline core but differs in its naphthalene-based structure.
Indole Derivatives: Compounds such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibit similar biological activities but have an indole core instead of a quinoline core.
Uniqueness
N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development.
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)9-16(21)19-8-7-14-10-15-12(3)5-6-13(4)17(15)20-18(14)22/h5-6,10-11H,7-9H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCXHKUPXDNGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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